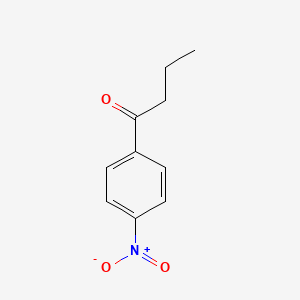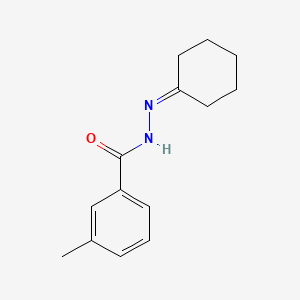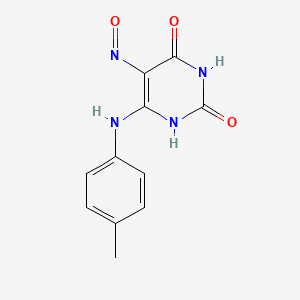
Methyl 8,14-epoxyabiet-12-en-18-oate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8,14-epoxyabiet-12-en-18-oate is a chemical compound with the molecular formula C21H32O3. It is a derivative of abietic acid, which is a naturally occurring resin acid found in coniferous trees. This compound is known for its unique structure, which includes an epoxy group and a methyl ester group. It has various applications in scientific research and industry due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8,14-epoxyabiet-12-en-18-oate typically involves the epoxidation of abietic acid followed by esterification. The epoxidation can be achieved using peracids such as m-chloroperbenzoic acid under controlled conditions to introduce the epoxy group at the 8,14-positions. The resulting epoxyabietic acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for the epoxidation and esterification steps, ensuring high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 8,14-epoxyabiet-12-en-18-oate undergoes various chemical reactions, including:
Oxidation: The epoxy group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to open the epoxy ring, leading to the formation of diols.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diols or other oxygenated compounds.
Reduction: Formation of diols from the opening of the epoxy ring.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 8,14-epoxyabiet-12-en-18-oate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of resins, adhesives, and coatings due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of Methyl 8,14-epoxyabiet-12-en-18-oate involves its interaction with specific molecular targets. The epoxy group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules. This can result in the modulation of biological pathways, contributing to its observed biological activities.
Comparación Con Compuestos Similares
Methyl 8,14-epoxyabiet-12-en-18-oate can be compared with other similar compounds such as:
Methyl abietate: Lacks the epoxy group, making it less reactive in certain chemical reactions.
Methyl dehydroabietate: Contains a double bond instead of an epoxy group, leading to different reactivity and applications.
Methyl 12-hydroxyabietate: Contains a hydroxyl group, which affects its solubility and reactivity.
The uniqueness of this compound lies in its epoxy group, which provides additional reactivity and potential for various applications in research and industry.
Propiedades
Número CAS |
25859-59-0 |
|---|---|
Fórmula molecular |
C21H32O3 |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
methyl 5,9-dimethyl-13-propan-2-yl-15-oxatetracyclo[8.5.0.01,14.04,9]pentadec-12-ene-5-carboxylate |
InChI |
InChI=1S/C21H32O3/c1-13(2)14-7-8-16-19(3)10-6-11-20(4,18(22)23-5)15(19)9-12-21(16)17(14)24-21/h7,13,15-17H,6,8-12H2,1-5H3 |
Clave InChI |
GJXHDHSFRNFOKH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CCC2C3(CCCC(C3CCC24C1O4)(C)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


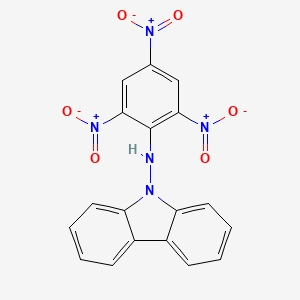
![8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-[3-(1H-indazol-4-yl)-2-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-yl]-, ethyl ester](/img/structure/B14164354.png)
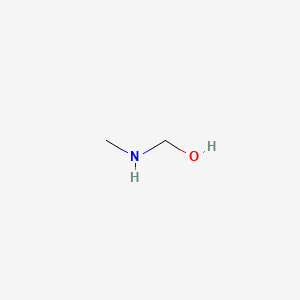
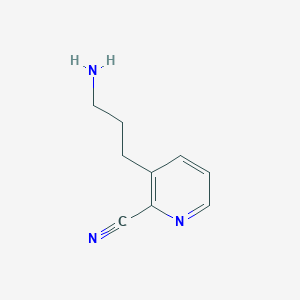
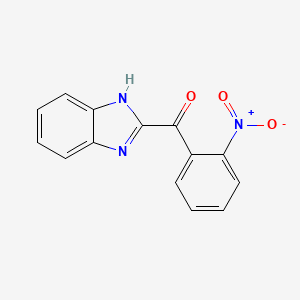
![[1,6,7-Trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate](/img/structure/B14164385.png)
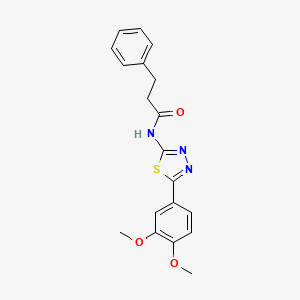

![ethyl 3-[3-cyano-4-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B14164396.png)
![2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-ethoxy-1H-benzimidazole](/img/structure/B14164402.png)
